molecular formula C15H19N3O3S2 B4976049 N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylsulfanyl)benzamide

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B4976049
M. Wt: 353.5 g/mol
InChI Key: AZJDAOFXDYHDFO-UHFFFAOYSA-N
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Description

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes an ethoxyethyl group, a methoxy group, and a methylsulfanyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylsulfanyl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of hydrazinecarbothioamide with an appropriate aldehyde or ketone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). This reaction forms the 1,3,4-thiadiazole core.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced through an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate (K2CO3).

    Attachment of the Benzamide Core: The benzamide core can be attached to the thiadiazole ring through an amide coupling reaction using an appropriate benzoyl chloride derivative and a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder in the presence of hydrochloric acid (HCl).

    Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Tin(II) chloride (SnCl2), iron powder, hydrochloric acid (HCl)

    Substitution: Amines, thiols, potassium carbonate (K2CO3), triethylamine (TEA)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes and as a potential therapeutic agent.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties. Thiadiazole derivatives have shown promise in inhibiting the growth of cancer cells and bacteria.

    Industry: Used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with DNA replication and repair processes, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • **N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
  • **N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
  • **5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues

Uniqueness

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylsulfanyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyethyl, methoxy, and methylsulfanyl groups allows for diverse chemical reactivity and potential interactions with biological targets. This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-4-21-8-7-13-17-18-15(23-13)16-14(19)11-6-5-10(22-3)9-12(11)20-2/h5-6,9H,4,7-8H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJDAOFXDYHDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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